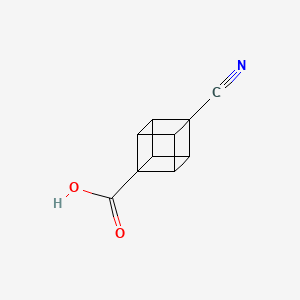

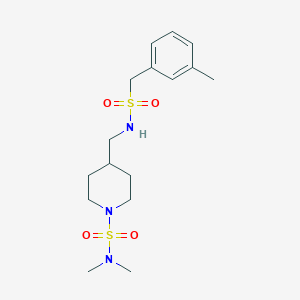

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

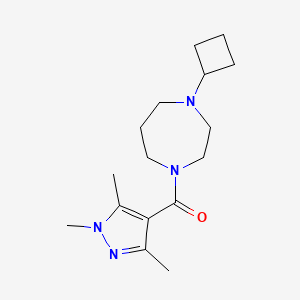

The synthesis of cubane derivatives, such as 4-cyanocubanecarboxylic acid, often involves complex reactions that take advantage of the cubane's unique structure. A notable approach includes the use of crystal structures and packing techniques to understand and manipulate the cubane framework for synthesis, as demonstrated by Kuduva et al. (2001), who explored the crystal structures and packing of 4-cyanocubanecarboxylic acid and its derivatives, highlighting the significance of hydrogen bond patterns and shape factors in the synthesis process (Kuduva et al., 2001).

Molecular Structure Analysis

The molecular structure of cubane derivatives, including 4-cyanocubanecarboxylic acid, is characterized by its high strain and unique geometric configuration. The study by Kuduva et al. (2001) provides insights into the crystal structure, showing how the syn–anti carboxyl group catemer arrangement and type-II geometry of the cyano groups contribute to the molecule's distinct properties (Kuduva et al., 2001).

Chemical Reactions and Properties

Cubane-based compounds exhibit a range of chemical reactions due to their high strain and unique structure. The reactivity of these compounds can be manipulated for various applications, although specific reactions of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid are not directly detailed in the available literature.

Physical Properties Analysis

The physical properties of cubane derivatives, such as melting points, solubility, and thermal stability, are influenced by their strained structure and unique chemical composition. Although specific data on (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is not provided, studies on related compounds indicate that these properties are crucial for understanding and utilizing these molecules effectively.

Chemical Properties Analysis

The chemical properties of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, including its reactivity and stability, are defined by its cubane core and functional groups. The presence of the cyano and carboxylic acid groups on the cubane framework offers a platform for further chemical modifications and applications, as illustrated by the detailed structural analysis and synthesis pathways discussed by Kuduva et al. (2001) (Kuduva et al., 2001).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including the structure related to (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, are important in biorenewable chemicals production. They serve as precursors for various industrial chemicals and have been produced using engineered microbes. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the need for metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids The process of reactive extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids offers an environmentally friendly, efficient method for carboxylic acid separation. This is crucial for the purification and recovery of acids like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid from industrial effluents, enhancing yield and process sustainability (Djas & Henczka, 2018).

Synthesis and Biological Activity of 1-indanones 1-indanones and their derivatives, which can be synthesized from carboxylic acids, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The versatility of carboxylic acids in synthesizing compounds with significant therapeutic potential underscores the importance of research into specific carboxylic acids like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid (Turek et al., 2017).

Antimicrobial and Cytotoxic Activity of Carboxylic Acids Natural carboxylic acids derived from plants, including those structurally similar to (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, have shown significant antioxidant, antimicrobial, and cytotoxic activities. Understanding the structural impact on these activities can aid in the development of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction of Carboxylic Acids Advancements in solvent technology for the liquid-liquid extraction of carboxylic acids offer improved efficiency and environmental sustainability. This research supports the development of more effective separation processes for compounds like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, crucial for industrial applications (Sprakel & Schuur, 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-cyanocubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXCZZGKJNAFTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C12C3C4C1C5C2C3C45C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)